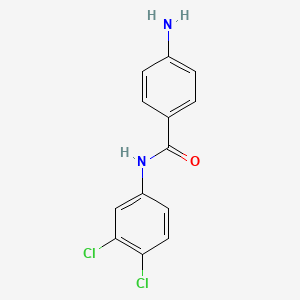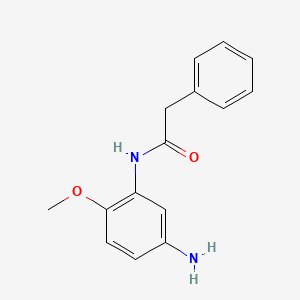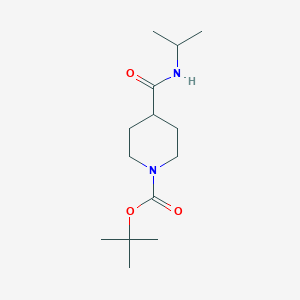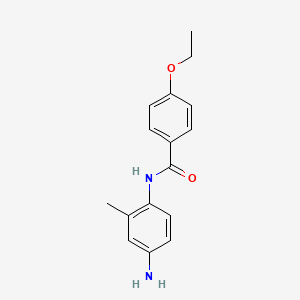
2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine
Vue d'ensemble
Description
2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine is a chemical compound with the molecular formula C13H21N3 and a molecular weight of 219.33 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21N3/c1-15-9-10-16(8-7-14)13(11-15)12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3 . This indicates that the molecule contains a piperazine ring, which is substituted with a methyl group and a phenyl group. The ethanamine moiety is attached to the piperazine ring .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed .Applications De Recherche Scientifique
DNA Interaction and Cytotoxicity Studies
Cu(II) complexes of tridentate ligands, including those structurally related to 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine, have shown significant DNA binding properties, influencing DNA's structural integrity and demonstrating potential in cytotoxicity against cancer cell lines. These complexes exhibit minor structural changes in calf thymus DNA, indicating a non-invasive interaction mechanism potentially useful in therapeutic applications, where DNA targeting is crucial (Kumar et al., 2012).
Structural Characterization in Drug Design
The structural characterization of analgesic isothiazolopyridines, including derivatives of this compound, has been essential in understanding the molecular basis of their action. Such studies provide insights into the conformational preferences and interactions with biological targets, crucial for designing more effective and selective analgesic agents (Karczmarzyk & Malinka, 2008).
Catalytic Activities in Organic Synthesis
Research on nickel(II) complexes involving ligands related to this compound has revealed moderate catalytic activities in the asymmetric transfer hydrogenation of ketones. These findings highlight the potential application of such complexes in synthetic chemistry, offering a route to produce chiral molecules with low enantiomeric excess, valuable in pharmaceutical synthesis and material science (Kumah et al., 2019).
Antimicrobial and Antifungal Activity
A series of compounds derived from 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, structurally akin to this compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies have shown that some compounds exhibit activity comparable to or slightly better than standard medicinal agents, suggesting their potential application in developing new antimicrobial agents (Pejchal et al., 2015).
Electrochemical Synthesis Applications
Electrochemical methods have been developed for the synthesis of new phenylpiperazine derivatives, including those related to this compound. These methods offer an environmentally friendly and efficient approach to synthesizing phenylpiperazine derivatives, highlighting the application of electrochemical techniques in organic synthesis and drug development (Nematollahi & Amani, 2011).
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, H314, and H332, indicating that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-(4-methyl-2-phenylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-9-10-16(8-7-14)13(11-15)12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOQFWUXNDOQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


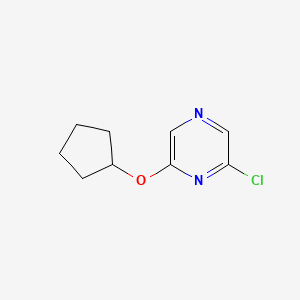
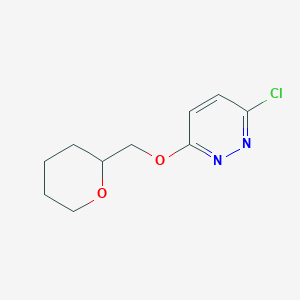
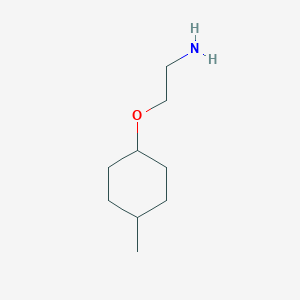
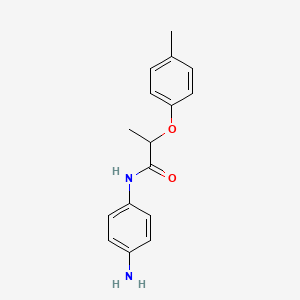
![{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetonitrile](/img/structure/B3072259.png)
![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B3072271.png)

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B3072289.png)
![3-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B3072304.png)
